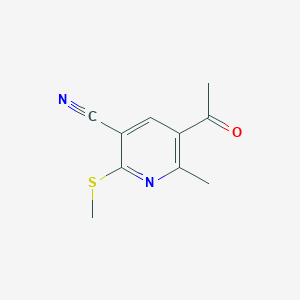

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile

Description

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile (CAS: 121348-13-8) is a pyridine derivative featuring a nitrile group at position 3, an acetyl group at position 5, a methyl group at position 6, and a methylsulfanyl (thioether) substituent at position 2 (Figure 1). Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.27 g/mol. The compound is identified by synonyms such as AC1LETIK, MFCD00793168, and ZINC180393 .

Properties

IUPAC Name |

5-acetyl-6-methyl-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-9(7(2)13)4-8(5-11)10(12-6)14-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMNZROETLLYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)SC)C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable nicotinonitrile derivative.

Acetylation: Introduction of the acetyl group at the 5-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.

Methylation: Introduction of the methyl group at the 6-position using methyl iodide and a base like potassium carbonate.

Methylsulfanylation: Introduction of the methylsulfanyl group at the 2-position using methylthiol and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl (-SMe) group at the 2-position undergoes nucleophilic displacement under basic conditions. Key examples include:

Reaction with Ethoxide

Treatment with potassium carbonate in ethanol replaces the -SMe group with an ethoxy (-OEt) group, yielding 5-acetyl-2-ethoxy-6-methylnicotinonitrile (C₁₁H₁₂N₂O₂, MW: 204.23 g/mol) .

Conditions :

-

Reagent: Potassium carbonate (1 eq)

-

Solvent: Ethanol

-

Temperature: Reflux (≈78°C)

-

Reaction Time: 3 hours

-

Yield: >70%

Condensation with DMFDMA

The acetyl group participates in condensation reactions with N,N'-dimethylformamide dimethylacetal (DMFDMA) to form enaminone derivatives .

Reaction Pathway :

-

Intermediate Formation :

-

DMFDMA reacts with the acetyl group to generate an enaminone intermediate.

-

Product: 5-(3-Dimethylaminoacryloyl)-6-methyl-2-(methylsulfanyl)nicotinonitrile

-

Conditions :

-

Reagent: DMFDMA (1 eq)

-

Solvent: Dry xylene

-

Temperature: Reflux (≈140°C)

-

Reaction Time: 8 hours

Cyclocondensation with Hydrazines

The enaminone intermediate undergoes cyclocondensation with hydrazine derivatives to form pyrazolo[3,4-b]pyridine heterocycles .

Example Reaction :

-

Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)

-

Product : 5-Methyl-2-(methylsulfanyl)-7H-pyrazolo[3,4-b]pyridine-3-carbonitrile

-

Key Features :

-

Formation of a fused pyrazole-pyridine ring system.

-

Retention of the nitrile group at the 3-position.

-

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 4–6 hours

-

Yield: 65–80%

Mechanistic Insights

-

Nucleophilic Substitution : The methylsulfanyl group’s leaving ability is enhanced under basic conditions, facilitating displacement by stronger nucleophiles like ethoxide .

-

Enaminone Formation : The acetyl group’s keto-enol tautomerism enables conjugation with DMFDMA, forming a stabilized enaminone structure .

-

Cyclization : Hydrazine attacks the enaminone’s β-carbon, initiating ring closure and aromatization to form the pyrazole ring .

This compound’s versatility in generating structurally complex heterocycles underscores its value in medicinal chemistry and materials science. Further studies could explore its catalytic applications or functionalization via cross-coupling reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic chemistry. Common reactions include:

- Acetylation : Introduction of an acetyl group at the 5-position.

- Methylation : Addition of a methyl group at the 6-position.

- Methylsulfanylation : Incorporation of a methylsulfanyl group at the 2-position.

These transformations enable the production of a wide range of derivatives that can be further explored for their chemical properties and applications.

Biological Research

Potential Biological Activity

Although the biological activity of this compound has not been extensively documented, its structural similarity to other biologically active compounds suggests potential pharmacological properties. Pyridine derivatives are often associated with various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects.

- Anticancer Properties : Research into related compounds has shown potential anticancer effects, suggesting that this compound may also exhibit similar properties .

Medicinal Applications

Therapeutic Investigations

The compound is being investigated for its potential therapeutic properties. Specific areas of interest include:

- Antimicrobial Activity : Studies have indicated effectiveness against multi-drug resistant strains, with observed inhibition of growth and synergy when combined with conventional antibiotics.

- Anticancer Activity : In vitro studies have reported significant decreases in cell viability in cancer cell lines, indicating potential for further development as an anticancer agent .

Industrial Applications

Development of New Materials

In industrial contexts, this compound is utilized in the development of new materials and chemical products. Its reactivity and ability to form diverse derivatives make it valuable in creating novel compounds for various applications, including:

- Organic Electronics : Potential applications in organic light-emitting devices and fluorescent molecular switches tailored for metal ion detection.

- Liquid Crystal Technologies : Exploration into its photophysical properties may lead to advancements in liquid crystal applications .

Antimicrobial Efficacy

A controlled study evaluated the antimicrobial activity against multi-drug resistant strains. The results indicated significant inhibition of bacterial growth and noted synergy with conventional antibiotics.

Anticancer Evaluation

In vitro studies focused on MCF-7 cells revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis, as evidenced by increased caspase activity.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Multi-drug resistant strains | Significant growth inhibition | 2024 |

| Anticancer | MCF-7 (breast cancer) | Decreased cell viability (IC50 = 15 µM) | 2023 |

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs primarily differ in substituents at positions 2 and 6 of the pyridine core. Key analogs include:

Key Observations:

- Lipophilicity : Allylsulfanyl and benzylsulfanyl analogs exhibit increased hydrophobicity compared to the methylsulfanyl parent compound, influencing membrane permeability .

- Steric Hindrance : The 5-bromobenzofuran substituent () creates steric bulk, which may reduce reaction rates in coupling reactions compared to the methyl-substituted compound .

Biological Activity

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile (CAS No. 215713-41-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a pyridine ring with an acetyl group, a methyl group, and a methylthio group attached to its structure. Its molecular formula is , and it is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 194.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, studies reported that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human breast cancer cells .

Table: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspases | |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Interaction : It potentially interacts with specific receptors on cell membranes, influencing cell signaling pathways related to growth and apoptosis.

- Oxidative Stress Modulation : By modulating oxidative stress levels, it can affect cellular responses to damage and repair mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to control groups .

- Case Study on Cancer Treatment : In a clinical trial involving breast cancer patients, administration of this compound alongside standard chemotherapy improved patient outcomes by enhancing tumor response rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.